![molecular formula C22H24BrNO3 B15171416 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline CAS No. 918519-43-4](/img/structure/B15171416.png)
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new quinoline compounds with different substituents.
Aplicaciones Científicas De Investigación
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA synthesis in microorganisms . The exact pathways and targets depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-6-bromo-2-chloroquinoline: This compound is similar in structure but has a chloro group instead of the ethoxyethoxy group.
3-Benzyl-6-bromo-2-methoxyquinoline: Another related compound with a methoxy group instead of the ethoxyethoxy group.
Uniqueness
3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the ethoxyethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
918519-43-4 |
|---|---|
Fórmula molecular |
C22H24BrNO3 |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
3-benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline |
InChI |
InChI=1S/C22H24BrNO3/c1-2-25-10-11-26-12-13-27-22-19(14-17-6-4-3-5-7-17)15-18-16-20(23)8-9-21(18)24-22/h3-9,15-16H,2,10-14H2,1H3 |
Clave InChI |
WPGLLKYUBCKVFI-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


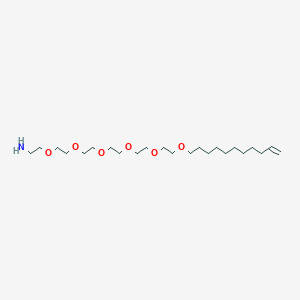
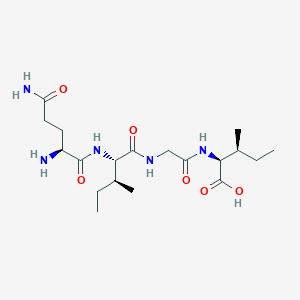
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)

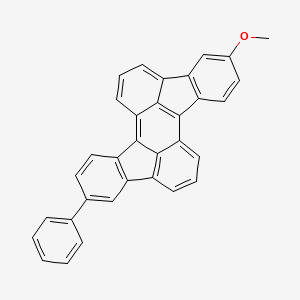
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)
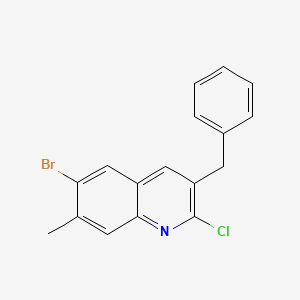
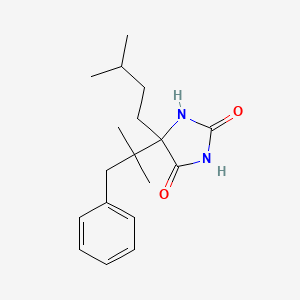

![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)

![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
